Chloramine-T

Catalog No.
S545630
CAS No.
127-65-1
M.F
C7H8ClNO2S.Na
C7H8ClNNaO2S
M. Wt
228.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T

CAS Number

127-65-1

Product Name

Chloramine-T

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide

Molecular Formula

C7H8ClNO2S.Na
C7H8ClNNaO2S

Molecular Weight

228.65 g/mol

InChI

InChI=1S/C7H8ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5,9H,1H3;

InChI Key

SJUGPXBWZCQTKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

Solubility

Insoluble in benzene, chloroform, and ether; decomposed by alcohol
Soluble in water.
Solubility in water, g/100ml at 25 °C: (good, trihydrate)

Synonyms

Acti-chlore, AI3-18426C, Aktivin, Anexol, Aseptoclean, Berkendyl, Caswell No. 170, Chloralone, Chloramine T, Chloramine-T, Chlorasan, Chlorazan, Chloraseptine, Heliogen, HSDB 4303, Monochloramine T, Tosylchloramide sodium

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.[Na]

Description

The exact mass of the compound Chloramine-T is 226.9784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in benzene, chloroform, and ether; decomposed by alcoholsoluble in water.solubility in water, g/100ml at 25 °c: (good, trihydrate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Analytical Chemistry

  • Standardization

    Chloramine-T serves as a substitute standard for more expensive iodine in titrimetric analysis. Its oxidizing properties allow it to react predictably with certain compounds, enabling concentration determination of unknown solutions [National Institutes of Health (.gov): ].

  • Functional Group Analysis

    Chloramine-T acts as a selective reagent for estimating various functional groups in organic molecules. Its diverse reactivity allows for targeted modifications and subsequent analysis to identify the functional group's presence and structure [National Institutes of Health (.gov): ].

Biological Research

  • Cell Culture Studies

    Chloramine-T finds use as a disinfectant for biological samples and storage solutions. Due to its mild oxidizing properties, it can inactivate bacteria and fungi with minimal impact on certain biological materials like human teeth used in dental research [National Institutes of Health (.gov): ].

  • In Vitro Models

    Researchers have employed Chloramine-T as a surrogate chemical to study specific cellular processes. For instance, it can mimic the effects of free radicals involved in brain injuries [National Institutes of Health (.gov): ].

Chloramine-T, scientifically known as sodium N-chloro-p-toluenesulfonamide, is an organic compound with the formula C7H8ClNNaO2S\text{C}_7\text{H}_8\text{ClNNaO}_2\text{S}. It is typically encountered as a white powder, available in both anhydrous and trihydrate forms. This compound has been utilized for over a century, primarily as a disinfectant and a reagent in organic synthesis. Chloramine-T is recognized for its mild toxicity compared to other chlorinated compounds, making it a favorable choice in various applications, especially in the medical field .

The mechanism of action for Chloramine-T depends on the specific application. In its role as a disinfectant, the release of chlorine from the molecule disrupts bacterial cell membranes, leading to cell death []. As an oxidant, it transfers electrons from other molecules, promoting various chemical reactions.

Chloramine-T presents several safety concerns:

  • Skin and eye irritant: Contact with Chloramine-T can irritate the skin and eyes [].
  • Respiratory irritant: Inhalation of Chloramine-T dust can irritate the respiratory tract [].
  • Potential allergen: Chloramine-T may cause allergic reactions in some individuals [].
  • Decomposes to chlorine gas: Decomposition in air releases chlorine gas, a toxic pulmonary irritant [].

Chloramine-T is notable for its reactivity due to the presence of active chlorine. In aqueous solutions, it decomposes to release hypochlorite, which serves as a disinfectant. The compound exhibits reactivity similar to sodium hypochlorite, facilitating various chemical transformations. For instance, it can oxidize hydrogen sulfide to sulfur and convert iodide to iodine monochloride, which subsequently participates in electrophilic substitution reactions with activated aromatic compounds .

Key Reactions Involving Chloramine-T:

  • Oxidation of Alcohols: Chloramine-T can oxidize primary and secondary alcohols to aldehydes and ketones.
  • Amidohydroxylation: It is used as a source of amido groups in the Sharpless oxyamination reaction, converting alkenes into vicinal aminoalcohols .
  • Synthesis of Heterocycles: Chloramine-T acts as a cyclizing agent in the formation of aziridines and other heterocyclic compounds .

Chloramine-T exhibits significant antibacterial properties due to its sulfonamide moiety, which mimics para-aminobenzoic acid—a crucial metabolite for bacterial growth. This similarity allows it to inhibit bacterial proliferation effectively. Additionally, it has been shown to possess virucidal properties against various pathogens, including hepatitis and human immunodeficiency viruses . Its mechanism of action involves the release of active chlorine species that disrupt microbial cellular processes.

The synthesis of chloramine-T typically involves the oxidation of p-toluenesulfonamide using sodium hypochlorite. This process can be conducted in situ by generating sodium hypochlorite from sodium hydroxide and chlorine gas. The reaction yields chloramine-T along with byproducts that need careful management due to their potential hazards .

General Reaction Scheme:

  • Starting Material: p-toluenesulfonamide
  • Oxidizing Agent: Sodium hypochlorite
  • Reaction Conditions: Aqueous environment with controlled pH

Chloramine-T has diverse applications across multiple fields:

  • Disinfectant: It is widely used in hospitals for disinfecting surfaces and equipment due to its effectiveness against bacteria and viruses.
  • Organic Synthesis: As a reagent, it plays a crucial role in synthesizing various organic compounds, including heterocycles and aminoalcohols.
  • Bioconjugation: Chloramine-T is used for labeling peptides and proteins with radioactive iodine isotopes for research purposes .

Research has indicated that chloramine-T interacts with various biological systems primarily through its oxidative properties. Its ability to release active chlorine makes it effective against microbial pathogens but also poses risks of toxicity in high concentrations. Studies have shown that exposure can lead to respiratory issues such as occupational asthma and flu-like symptoms among users .

Chloramine-T shares structural similarities with several other compounds that possess antimicrobial properties or are used as reagents in organic chemistry. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Sodium HypochloriteInorganic compoundDisinfectantStronger oxidizing agent but more corrosive
N-Chloro-p-toluenesulfonamideChlorinated sulfonamideAntibacterialSimilar structure but less stable
N-ChloroacetamideChlorinated amideAntimicrobialLess commonly used than chloramine-T
Benzyl ChlorideAlkyl halideIntermediate in organic synthesisMore reactive; less selective

Chloramine-T's unique combination of mild toxicity, stability in aqueous solutions, and effectiveness as both an oxidizing agent and biocide distinguishes it from these similar compounds.

Chloramine-T exhibits markedly different solubility characteristics across various solvent systems, reflecting its ionic nature and the influence of polarity on dissolution behavior. The compound demonstrates excellent solubility in polar protic solvents, particularly water, where it achieves concentrations of 150 grams per liter at 25°C [1] [2] [3] [4] [5]. At 20°C, aqueous solutions can accommodate up to 15% weight per volume of chloramine-T [1], indicating substantial water solubility across typical laboratory temperature ranges.

The solubility profile in alcoholic systems reveals more complex behavior. In 95% ethanol at 20°C, chloramine-T achieves 7.5% weight per volume solubility, though this dissolution is accompanied by decomposition [1]. This decomposition during alcoholic dissolution represents a significant limitation for applications requiring alcoholic media. Methanol systems demonstrate more modest solubility, with approximately 5 milligrams per milliliter achievable at room temperature [6].

Polar aprotic solvents show intermediate solubility values. Dimethyl sulfoxide accommodates approximately 15 milligrams per milliliter of chloramine-T [6], representing the highest solubility among the tested organic solvents. Dimethyl formamide demonstrates moderate compatibility with approximately 10 milligrams per milliliter solubility [6]. In phosphate buffered saline at pH 7.2, chloramine-T achieves approximately 5 milligrams per milliliter solubility [6], indicating reasonable compatibility with biological buffer systems.

Nonpolar organic solvents demonstrate complete incompatibility with chloramine-T. The compound remains insoluble in benzene, chloroform, and diethyl ether [1] [2] [5]. This comprehensive insolubility in nonpolar systems reflects the ionic character of the sodium salt and the requirement for polar interactions to achieve dissolution. Most ether systems similarly fail to dissolve chloramine-T [1], limiting its utility in nonpolar synthetic applications.

Solvent SystemSolubility ValueTemperature (°C)Reference Citation
Water (25°C)150 g/L25 [1] [2] [3] [4] [5]
Water (20°C)15% w/v20 [1]
Ethanol (95%, 20°C)7.5% w/v (with decomposition)20 [1]
Methanol~5 mg/mLRoom temperature [6]
Dimethyl sulfoxide (DMSO)~15 mg/mLRoom temperature [6]
Dimethyl formamide (DMF)~10 mg/mLRoom temperature [6]
Phosphate buffered saline (PBS, pH 7.2)~5 mg/mLRoom temperature [6]
BenzeneInsolubleNot applicable [1] [2] [5]
ChloroformInsolubleNot applicable [1] [2] [5]
Diethyl etherInsolubleNot applicable [2]
Most ethers (general)InsolubleNot applicable [1]

Thermal Stability and Decomposition Pathways

Chloramine-T demonstrates complex thermal behavior characterized by multiple decomposition pathways that depend critically on temperature, atmospheric conditions, and chemical environment. The compound exhibits a melting point range of 167-170°C according to literature values [2] [7] [8], though thermal decomposition typically initiates before complete melting occurs [2] [5]. This pre-melting decomposition represents a fundamental limitation for high-temperature applications and requires careful temperature control during handling and storage.

The recommended storage temperature range of 2-8°C reflects the compound's sensitivity to elevated temperatures [3] [4]. Powder forms should not be exposed to temperatures exceeding 130°C (266°F) [1], as this threshold represents the onset of significant decomposition with potential formation of toxic gases [9] [7]. Thermal decomposition products include various chlorinated species and sulfonamide derivatives, though complete characterization of all thermal degradation products remains incomplete in the literature.

Aqueous solution stability demonstrates pronounced pH dependence. In strongly alkaline media with pH values above 9, chloramine-T solutions remain quite stable even at temperatures up to 60°C [10] [11]. This enhanced stability in alkaline conditions reflects the predominance of the stable deprotonated form TsNCl⁻. Conversely, in acidic media containing 0.2-2 M sulfuric acid or perchloric acid at 25-30°C, no loss in titre occurs [10] [11], indicating reasonable stability under these specific acidic conditions.

However, hydrochloric acid solutions exceeding 0.5 M concentration induce titre loss that increases with hydrochloric acid concentration [10] [11]. This behavior results from oxidation of chloride ions to chlorine gas, representing a specific decomposition pathway: TsNHCl + HCl → TsNH₂ + Cl₂ + H₂O. The pH range 2.65-5.65 exhibits small but reproducible titre losses, with maximum instability occurring at pH 4.7 [10] [11]. This instability results from disproportionation reactions: 3 TsNHCl → TsNCl₂ + 2 TsNH₂ + HCl.

Atmospheric exposure induces slow degradation processes that necessitate careful storage considerations [12] [2]. The compound demonstrates sensitivity to both light and air [13] [8] [14], requiring storage under inert gas atmospheres when long-term stability is required. Photochemical decomposition resembles the photolysis behavior of hypochlorite ions [15], suggesting similar mechanistic pathways involving chlorine radical formation.

Temperature/ConditionValue/BehaviorReference Citation
Melting point167-170°C (literature) [2] [7] [8]
Decomposition onsetDecomposes before melting [2] [5]
Storage temperature (recommended)2-8°C [3] [4]
Stability limit (powder)Avoid heating >130°C (266°F) [1]
Aqueous solution stability (alkaline, pH >9)Quite stable up to 60°C [10] [11]
Aqueous solution stability (acidic, 0.2-2 M H₂SO₄)No loss in titre at 25-30°C [10] [11]
Aqueous solution stability (HCl >0.5M)Loss in titre due to Cl₂ formation [10] [11]
Aqueous solution stability (pH 4.7)Small but reproducible loss in titre [10] [11]
Long-term storageMay undergo degradation on atmospheric exposure [12] [2]

Surface Characterization and Particle Morphology

Chloramine-T exhibits characteristic solid-state properties that reflect its crystalline structure and ionic composition. The anhydrous form appears as white powder or crystals [20] [21], while the trihydrate form presents as white to light yellow powder or crystals [13] [8] [14]. This color variation between forms provides a visual indicator for hydration state assessment and quality control applications.

X-ray crystallographic analysis has successfully determined the complete crystal structure of chloramine-T trihydrate [22]. The crystallographic data reveals the absence of direct sodium-nitrogen interactions in the solid state, contrary to some earlier structural proposals. The crystal packing demonstrates typical ionic arrangements with sodium cations, chloro(p-tolylsulfonyl)azanide anions, and water molecules forming a three-dimensional network stabilized by electrostatic interactions and hydrogen bonding.

Particle size data remains limited in the available literature [7], representing an area requiring further characterization for complete physicochemical profiling. The bulk density of trihydrate forms ranges from 540-680 kg/m³ [3] [8], providing important information for handling, storage, and dosing calculations in industrial applications.

Morphological stability depends critically on environmental conditions. The compound maintains stability in dry conditions [13] [8] but demonstrates sensitivity to both light and atmospheric moisture [13] [8] [14]. These sensitivities necessitate storage under controlled conditions, preferably under inert gas atmospheres to prevent degradation and maintain chemical integrity.

The crystalline nature of chloramine-T provides advantages in terms of chemical stability and handling properties compared to amorphous forms. The well-defined crystal structure facilitates quality control through X-ray powder diffraction techniques and provides consistent dissolution behavior for aqueous applications.

Surface characterization through electron microscopy has been employed in specialized applications [23] [24] [25], though comprehensive surface area and porosity data are not readily available in the standard literature. The scanning electron microscopy studies conducted in conjunction with dental applications [26] demonstrate the compound's compatibility with biological tissues and its behavior during exposure to various treatment conditions.

Physical PropertyCharacteristic ValueReference Citation
Appearance (anhydrous)White powder or crystals [20] [21]
Appearance (trihydrate)White to light yellow powder/crystals [13] [8] [14]
Crystal formCrystalline solid [22] [20]
ColorWhite to off-white [2] [7]
Particle sizeNo specific data available [7]
Bulk density (trihydrate)540-680 kg/m³ [3] [8]
Crystal structure determinationCrystal structure determined by X-ray crystallography [22]
Morphological stabilityStable in dry conditions [13] [8]
Storage considerationsLight sensitive, air sensitive [13] [8] [14]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White or slightly yellow crystals or crystalline powder; [HSDB]
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

White or slightly yellow crystals or crystalline powder

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.9861966 g/mol

Monoisotopic Mass

227.9861966 g/mol

Flash Point

192 °C c.c. (trihydrate)

Heavy Atom Count

13

Density

Density (trihydrate): 1.4 g/cm³

LogP

log Kow = 0.84 /Estimated/
0.84 (estimated)

Odor

Slight odor of chlorine

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride, nitrogen oxides, sulfur oxides, and sodium oxides/

Appearance

Solid powder

Melting Point

170-177 °C decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

328AS34YM6

Related CAS

144-86-5 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AX - Other antiseptics and disinfectants
D08AX04 - Tosylchloramide sodium

Mechanism of Action

/Immunoglobulin E/ mediation is a possible mechanism of action for induction of environmental or occupational asthma by Chloramine T. /from table/
The major elastase inhibitor of human serum, alpha-1 proteinase inhibitor (A1PI), is susceptible to oxidative inactivation by a variety of agents, including chloramine T. We have examined the effects of chloramine T on the catalytic activity of porcine pancreatic (PPE) and human leukocyte elastase (HLE) and on the elastase inhibitory capacity of hamster, rat, and human serum as well as pure human A1PI. Both PPE and HLE, but not trypsin, were inhibited in a concentration-dependent manner by concentrations of chloramine T >0.1 mM. The abilities of rat and human serum and pure human A1PI to inhibit both PPE and HLE were inhibited in a concentration-dependent manner by chloramine T. In contrast only the ability of hamster serum to inhibit HLE was altered by exposure to chloramine T: inhibition of PPE was not effected. Gel exclusion chromatography disclosed the existence of two major peaks of elastase inhibitory activity in hamster plasma: one, with an approximate molecular weight of 55 K, eluting in the region of A1PI that was sensitive to chloramine T inactivation and one with a molecular weight of approximately 180 K which was chloramine T insensitive. The parenteral administration of chloramine T to hamsters resulted in a modest and transient diminution of the serum HLE inhibitory activity and an equally modest and transient elevation of PPE inhibitory activity.
Treatment of human erythrocyte membranes with active forms of chlorine (... chloramine T) resulted in a concentration-dependent inhibition of the membrane Na(+), K(+)- and Mg(2+)-ATPases. Membrane protein thiol group oxidation was consistent with inactivation of enzymes and preceded oxidation of tryptophan residues and chloramine formation.
The hypothesis that chloramine-T stimulates the basal Na+ efflux in barnacle fibers as the result of the entry of trigger Ca2+ into the myoplasm from the bathing medium was examined in this study. Two reasons for doing so can be given. One is that the oxidant is known to abolish inactivation in sodium and potassium channels. The other is that L-type Ca2+ channels are present in barnacle fibers, and an increase in internal free Ca2+ in these fibers is known to ... (i) Chloramine-T exerts a biphasic effect on the Na+ efflux: inhibition is followed by stimulation, the threshold concentration being 10-5 M. This is also found to be the threshold concentration for shortening of these fibers. ... (vii) The dose-response curve for chloramine-T shows a shift to the left in poisoned fibers. (viii) The magnitude of the rise in light emission depends on the external Ca2+ concentration. A rise fails to take place in the nominal absence of external Ca2+. Taken together, these results support the above hypothesis that chloramine-T causes the entry of trigger Ca2+ into the myoplasm from the outside and provide evidence that stimulation of the Na+ efflux is associated not only with this event but also with a reduced Na+ gradient resulting from inhibition of the membrane Na+/K(+)-ATPase system by the oxidant.
... The effect of chloramine-T on the inactivation of IK1 was examined in guinea-pig ventricular myocytes using the patch-clamp technique. Chloramine-T (2 mM) irreversibly inhibited the time-dependent decay of whole-cell IK1 inactivation. As a result, the negative slope region of the current-voltage (I-V) relationship was abolished. In cell-attached single channel recordings, the number of active channels in the patch decreased with time during the voltage-clamp step to the K+ equilibrium potential (EK) of -100 mV. Chloramine-T prevented this time-dependent decrease in channel number, and ensemble averaged currents exhibited abolishment of time-dependent decay of channel activity at EK -100 mV.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

127-65-1
149358-73-6

Absorption Distribution and Excretion

Fingerlings and juvenile trout were exposed to 20 mg/L (twice the therapeutic concentration) of ring UL-14C-tosylchloramide sodium (purity 93.7%, specific activity 1.2 uCi/uM) for up to 1 hr and then transferred to fresh water for recovery to assess tissue accumulation and distribution of resulting residues. The temperature of the well water was 11.6 to 12.2 °C. The estimated half-life of para-toluenesulfonamide equivalents in fingerlings was 27.3 hours whereas determined by HPLC the half-life of para-toluenesulfonamide residues in whole-body homogenates was 36.3 hours. The estimated half-life of residues in juvenile fish was 32.6 hours, based on radiometric data, while determined by HPLC the half-life for para-toluenesulfonamide residues in whole body samples was 40.3 hours. Elimination of total tosylchloramide sodium residues from fingerlings and juvenile whole-body homogenates, based on radiometric counts, was rapid but significantly faster from fingerlings (t1/2 of 27.3 hours) than from juveniles (t1/2 of 32.5 hours). ...Tosylchloramide sodium was poorly absorbed form the bath by both fingerling and juvenile trout. No residues of tosylchloramide sodium, only of the primary metabolite para-toluenesulfonamide, were found in any of the fish tissues in this study therefore, all tissue residues determined either by radiometric or by HPLC methods were reported on the basis of equivalent concentrations of para-toluenesulfonamide. The para-toluenesulfonamide equivalents concentration in whole body homogenates after 1 hr, based on radiometric analysis, was 980 ug/kg, a value about 5% of that in the exposure water, in fingerlings. In juveniles, this value was 570 ug/kg or about 3% of the concentration ing the exposure bath. The exposure of para-toluenesulfonamide in whole body homogenates, after 1 hr, based on HPLC analyses was 360 ug/kg in fingerlings and 170 ug/kg in juveniles.
The percutaneous absorption of tosylchloramide sodium was investigated. Five lactating cows were treated twice daily during milking for 8 days. The teats were cleaned before milking with udder tissues dipped in a solution containing 0.5% tosylchloramide and thereafter dipped after milking into the same solution. The solutions containing 0.5% tosylchloramide were freshly prepared every day. Blood samples were taken from the Vena jugularis during the treatment, immediately before the last treatment and 30 minutes, 1, 2, 4, 8, 16, and 24 hours after the last treatment. The samples were tested with a HPLC method where tosylchloramide is hydrolysed into para-toluenesulfonamide before analyzing of the samples. The detection limit of the method was 5 ug/kg of para-toluenesulfonamide and 8 ug/kg for tosylchloramide. No residues of para-toluenesulfonamide could be detected in any blood samples. It is concluded that the absorption of tosylchloramide in blood in negligible after percutaneous application to the teat.

Wikipedia

Chloramine-T
Indacaterol

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

... Prepared in 75-95% yield by passing chlorine into a sodium hydroxide solution of p-toluenesulfonamide.
Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Benzenesulfonamide, N-chloro-4-methyl-, sodium salt (1:1): ACTIVE
Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.
Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

DETECTION LIMIT WAS 2.5 NG P-TSA/MUL CORRESPONDING TO CHLORAMINE-T CONCN OF 0.8 MG/KG IN FOOD SAMPLES.
GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.
DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

N-Chloramines should be stored cold and protected from light, water, amines and ammonium compounds, strong acids and bases, and easily oxidized organic materials. /N-Chloramines/

Interactions

It has been suggested that chloramine T can react with some amino acids in gastrointestinal tract to form toxic cyanogen compounds.

Stability Shelf Life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

Dates

Last modified: 08-15-2023
1: Ofodile ON. Disifin (sodium tosylchloramide) and Toll-like receptors (TLRs): evolving importance in health and diseases. J Ind Microbiol Biotechnol. 2007 Dec;34(12):751-62. Epub 2007 Sep 5. Review. PubMed PMID: 17876621.

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